1-(2-Pyridyl)hexan-1,5-dione

Übersicht

Beschreibung

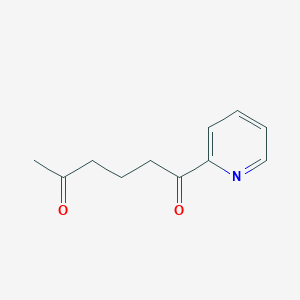

1-(2-Pyridyl)hexan-1,5-dione is a heterocyclic compound with the molecular formula C11H13NO2. It is characterized by a pyridine ring attached to a hexane chain with two keto groups at positions 1 and 5.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2-Pyridyl)hexan-1,5-dione can be synthesized through several methods. One common approach involves the reaction of 2-pyridinecarboxaldehyde with 1,5-hexanedione in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, yielding the desired product after purification .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Pyridyl)hexan-1,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto groups to alcohols, yielding 1-(2-pyridyl)hexane-1,5-diol.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products:

- Oxidation products include carboxylic acids and other oxidized derivatives.

- Reduction products include alcohols.

- Substitution reactions yield various functionalized pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 1-(2-Pyridyl)hexan-1,5-dione exhibit significant anticancer properties. For instance, compounds derived from this diketone can act as inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme involved in cancer progression through the modulation of immune responses. Targeting IDO1 can enhance T-cell activity against tumors, making these compounds promising candidates for cancer therapy .

Dermatological Applications

The compound has been explored for its potential in treating skin diseases. Formulations containing this compound have shown efficacy in treating conditions like psoriasis and acne by promoting skin regeneration and reducing inflammation . A clinical study demonstrated that patients treated with topical applications of these formulations experienced significant improvement in symptoms over an eight-week period.

Coordination Chemistry

Ligand Development

this compound serves as a valuable ligand in coordination chemistry. Its ability to form stable complexes with transition metals has been utilized in synthesizing various metal-organic frameworks (MOFs). These complexes are important for applications in catalysis and material science due to their tunable properties and structural diversity .

Synthesis of Novel Materials

The compound has been employed in the synthesis of new materials with specific electronic and optical properties. For example, it has been used to create pyridine-pyrazolate ligands that exhibit unique photophysical characteristics, making them suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices .

Case Studies

Synthesis Techniques

The synthesis of this compound typically involves a Claisen condensation reaction between appropriate ketones and aldehydes under controlled conditions. This method allows for the production of high yields while maintaining the integrity of the compound's functional groups .

Wirkmechanismus

The mechanism of action of 1-(2-Pyridyl)hexan-1,5-dione involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, forming stable complexes that influence various biochemical pathways. Additionally, the keto groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity .

Vergleich Mit ähnlichen Verbindungen

Pyrrole: Known for its biological activity and diverse therapeutic applications.

Pyrazole: Widely used in medicinal chemistry for its versatility and biological properties.

Imidazo[1,2-a]pyridine: Significant in pharmaceutical and agrochemical industries.

Uniqueness: 1-(2-Pyridyl)hexan-1,5-dione is unique due to its specific structure, combining a pyridine ring with a hexane chain and two keto groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Biologische Aktivität

1-(2-Pyridyl)hexan-1,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, chemical properties, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a pyridine ring and two keto groups. This configuration allows for various chemical reactions and interactions with biological targets. The compound can undergo oxidation, reduction, and substitution reactions, making it versatile for synthetic applications in both organic chemistry and pharmacology .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Metal Ion Coordination : The pyridine ring can coordinate with metal ions, forming stable complexes that influence various biochemical pathways.

- Hydrogen Bonding : The keto groups can participate in hydrogen bonding, enhancing the compound's reactivity and biological efficacy .

- Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor, affecting metabolic pathways critical in disease processes .

Antimicrobial Activity

Studies have reported that this compound exhibits antimicrobial properties. Its efficacy against various bacterial strains has been documented, suggesting potential applications in treating infections.

Anticancer Properties

Research has shown that derivatives of this compound possess anticancer activity. For instance, compounds structurally related to this diketone have been investigated for their ability to inhibit cancer cell proliferation through modulation of signaling pathways involved in cell growth and apoptosis .

Antioxidant Activity

The compound has also demonstrated antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against several pathogens. Results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria.

- Anticancer Activity Investigation : Another research focused on the anticancer effects of related diketones showed that compounds similar to this compound inhibited the growth of various cancer cell lines (e.g., breast cancer cells) with IC50 values suggesting potent activity .

Table 1: Biological Activities of this compound Derivatives

Eigenschaften

IUPAC Name |

1-pyridin-2-ylhexane-1,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-9(13)5-4-7-11(14)10-6-2-3-8-12-10/h2-3,6,8H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKOKAHAAWHQMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCC(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10579015 | |

| Record name | 1-(Pyridin-2-yl)hexane-1,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10579015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246160-12-3 | |

| Record name | 1-(Pyridin-2-yl)hexane-1,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10579015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.